Cas no 33522-04-2 (Cyclooctyl isothiocyanate)

Cyclooctyl isothiocyanate is a specialized organic compound featuring an eight-membered cycloalkyl ring bonded to an isothiocyanate functional group (–N=C=S). This structure imparts reactivity typical of isothiocyanates, making it valuable in organic synthesis, particularly in the formation of thiourea derivatives or as a ligand in coordination chemistry. Its cyclic backbone enhances steric and electronic properties, influencing selectivity in reactions. The compound is commonly used in pharmaceutical and agrochemical research for constructing heterocyclic scaffolds or as an intermediate in bioactive molecule development. Its stability and well-defined reactivity profile make it a reliable reagent for applications requiring controlled functionalization.
Cyclooctyl isothiocyanate structure
Cyclooctyl isothiocyanate structure
Product name:Cyclooctyl isothiocyanate
CAS No:33522-04-2
MF:C9H15NS
MW:169.28710103035
MDL:MFCD00040882
CID:89019
PubChem ID:2758001

Cyclooctyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • Cyclooctyl isothiocyanate
    • isothiocyanatocyclooctane
    • Cyclooctane,isothiocyanato
    • cyclooctanisothiocyanate
    • Cyclooctylisothiocyanat
    • Cyclooctyl-senfoel
    • CYCLOOCTylisoTHIOCYANATE
    • DTXSID00374117
    • 33522-04-2
    • AKOS000211796
    • FS-4767
    • A821815
    • SCHEMBL1457267
    • FT-0624243
    • MFCD00040882
    • MHPKAOOPCYGVPY-UHFFFAOYSA-N
    • DB-318991
    • MDL: MFCD00040882
    • Inchi: InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2
    • InChI Key: MHPKAOOPCYGVPY-UHFFFAOYSA-N
    • SMILES: C1CCCC(CCC1)N=C=S
    • BRN: 2638956

Computed Properties

  • Exact Mass: 169.09300
  • Monoisotopic Mass: 169.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 44.4A^2
  • Tautomer Count: nothing
  • XLogP3: 4.5

Experimental Properties

  • Color/Form: Yellow liquid with pungent smell
  • Density: 1,01 g/cm3
  • Boiling Point: 160 °C
  • Flash Point: 160°C/22mm
  • Refractive Index: 1.5440
  • PSA: 44.45000
  • LogP: 3.20210
  • Solubility: Not determined
  • Sensitiveness: Moisture Sensitive

Cyclooctyl isothiocyanate Security Information

  • Hazardous Material transportation number:UN 2810
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36/37/39
  • HazardClass:6.1
  • Safety Term:6.1
  • Packing Group:II
  • PackingGroup:II
  • Risk Phrases:R20/21/22; R36/37/38

Cyclooctyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Cyclooctyl isothiocyanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB149860-25 g
Cyclooctyl isothiocyanate, 98%; .
33522-04-2 98%
25 g
€852.30 2023-07-20
TRC
C993660-2.5g
Cyclooctyl Isothiocyanate
33522-04-2
2.5g
$ 250.00 2022-06-06
Fluorochem
008785-1g
Cyclooctyl isothiocyanate
33522-04-2 98%
1g
£27.00 2022-03-01
A2B Chem LLC
AB72383-250mg
Cyclooctyl isothiocyanate
33522-04-2 98%
250mg
$157.00 2023-12-30
TRC
C993660-500mg
Cyclooctyl Isothiocyanate
33522-04-2
500mg
$ 70.00 2022-06-06
Oakwood
008785-1g
Cyclooctyl isothiocyanate
33522-04-2 98%
1g
$95.00 2024-07-19
abcr
AB149860-5 g
Cyclooctyl isothiocyanate, 98%; .
33522-04-2 98%
5 g
€253.90 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L13002-5g
Cyclooctyl isothiocyanate, 97%
33522-04-2 97%
5g
¥3641.00 2023-05-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L13002-1g
Cyclooctyl isothiocyanate, 97%
33522-04-2 97%
1g
¥1024.00 2023-05-13
SHENG KE LU SI SHENG WU JI SHU
sc-268812-1g
Cyclooctyl isothiocyanate,
33522-04-2
1g
¥790.00 2023-09-05

Additional information on Cyclooctyl isothiocyanate

Cyclooctyl isothiocyanate (CAS No. 33522-04-2): A Comprehensive Overview in Modern Chemical Research

Cyclooctyl isothiocyanate, with the chemical formula C8H13NS and CAS number 33522-04-2, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic isothiocyanate derivative has garnered considerable attention due to its versatile reactivity and potential applications in drug development, material science, and agrochemical formulations. The unique structural features of Cyclooctyl isothiocyanate, particularly its cycloalkyl substituent and isothiocyanate functional group, make it a valuable intermediate in synthesizing complex molecules with tailored properties.

The chemical structure of Cyclooctyl isothiocyanate consists of a cyclooctane ring attached to an isothiocyanate group (-N=C=S). This configuration imparts distinct electronic and steric properties, enabling its participation in a wide array of chemical reactions. The isothiocyanate moiety is renowned for its nucleophilic character, which facilitates its involvement in condensation reactions with amines, alcohols, and thiols. These reactions are pivotal in constructing thiazole derivatives, which are ubiquitous in pharmaceuticals due to their biological activity.

In recent years, Cyclooctyl isothiocyanate has been extensively studied for its role in the synthesis of bioactive molecules. One notable application lies in the development of novel therapeutic agents targeting inflammatory and autoimmune diseases. Researchers have leveraged the reactivity of the isothiocyanate group to create modified peptides and proteins that exhibit enhanced stability and bioavailability. Furthermore, the cycloalkyl moiety contributes to the lipophilicity of these compounds, improving their membrane permeability—a crucial factor for effective drug delivery.

Advances in computational chemistry have also highlighted the potential of Cyclooctyl isothiocyanate as a key intermediate in designing targeted ligands for enzyme inhibition. By integrating machine learning algorithms with traditional molecular modeling techniques, scientists have been able to predict optimal structures for drug candidates incorporating this scaffold. Such methodologies have accelerated the discovery process, reducing the time required to identify promising candidates for further experimental validation.

The agrochemical sector has not been left untouched by the versatility of Cyclooctyl isothiocyanate. Its derivatives have been explored as precursors to herbicides and fungicides that exhibit high efficacy against resistant strains of pests. The ability to fine-tune the molecular structure allows chemists to develop compounds with improved selectivity, minimizing environmental impact while maximizing crop protection.

From a synthetic chemistry perspective, Cyclooctyl isothiocyanate serves as a cornerstone for constructing complex heterocyclic frameworks. Its reactivity with various nucleophiles enables the formation of diverse functional groups, making it an indispensable tool in medicinal chemistry laboratories. The synthesis of this compound itself presents an intriguing challenge, requiring precise control over reaction conditions to ensure high yield and purity.

The industrial production of Cyclooctyl isothiocyanate has seen significant advancements in recent decades, driven by the demand for scalable synthetic routes. Modern processes emphasize green chemistry principles, minimizing waste and energy consumption through catalytic methods and solvent-free reactions. These innovations not only enhance cost-effectiveness but also align with global sustainability goals.

In conclusion, Cyclooctyl isothiocyanate (CAS No. 33522-04-2) represents a cornerstone compound in modern chemical research. Its unique structural attributes and broad reactivity profile make it indispensable across multiple disciplines, from pharmaceuticals to agrochemicals. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

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